3-(4-methoxyphenyl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a tetrahydrofuran-2-yl group at position 5 and a propanamide chain linked to a 4-methoxyphenyl group at position 2. The (2Z)-ylidene configuration introduces planarity, enhancing π-π stacking interactions with biological targets. Its molecular formula is C₁₇H₁₈N₃O₃S, with a calculated molecular weight of 356.41 g/mol. The 4-methoxyphenyl moiety may improve lipid solubility and membrane permeability, while the tetrahydrofuran ring could modulate electronic effects and steric bulk .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-21-12-7-4-11(5-8-12)6-9-14(20)17-16-19-18-15(23-16)13-3-2-10-22-13/h4-5,7-8,13H,2-3,6,9-10H2,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUPUCJYUYAQDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves multiple steps. One common approach is to start with the preparation of the thiadiazole ring, followed by the introduction of the tetrahydrofuran group and the methoxyphenyl group. The final step involves the formation of the propanamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures efficient production while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-(4-methoxyphenyl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Thiadiazole Derivatives
Key Observations:
- Electron-Donating Groups (e.g., Methoxy) : The 4-methoxyphenyl group in the target compound likely enhances solubility and target affinity compared to electron-withdrawing groups (e.g., nitro in ).
- Tetrahydrofuran vs.
- Biological Activity : Compounds with acetylpyridinyl () or thiophene () substituents show higher anticancer or anti-inflammatory activity, respectively, suggesting substituent-driven target specificity.
Biological Activity
The compound 3-(4-methoxyphenyl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide , with CAS number 939243-65-9, is a derivative of the 1,3,4-thiadiazole scaffold known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective properties, supported by relevant case studies and research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 333.4 g/mol
- Structure : The compound features a thiadiazole ring fused with a tetrahydrofuran moiety and a methoxyphenyl group.
Antimicrobial Activity
Research indicates that derivatives of the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. A study highlighted the effectiveness of various thiadiazole derivatives against bacterial and fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .
| Compound | Activity | Reference |
|---|---|---|
| 1,3,4-Thiadiazole Derivatives | Antimicrobial | |
| 2-Amino-1,3,4-thiadiazole | Antimicrobial |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. For instance, compounds containing the thiadiazole structure have shown cytotoxic effects against various cancer cell lines. A systematic review indicated that modifications to the thiadiazole ring can enhance its potency against cancer cells by inducing apoptosis and inhibiting cell proliferation .
| Study | Cancer Type | Observed Effect |
|---|---|---|
| Da Silva et al. | Glioblastoma | Cytotoxicity observed in vitro |
| Kumudha et al. | Various | Inhibition of cell viability up to 83% at specific concentrations |
Neuroprotective Effects
The neuroprotective properties of thiadiazole derivatives are also noteworthy. Studies have demonstrated that these compounds can mitigate neurotoxicity in models of epilepsy and other neurological disorders. The mechanism may involve modulation of neurotransmitter levels and reduction of oxidative stress in neuronal cells .
Case Studies
Study on Anticonvulsant Activity :
In a study conducted by Sarafroz et al., several derivatives of 1,3,4-thiadiazole were synthesized and evaluated for their anticonvulsant activity using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models. The results indicated that certain compounds exhibited significant anticonvulsant effects with minimal toxicity .
Research on Antimicrobial Properties :
A comprehensive review by Gowda et al. compiled data on various thiadiazole derivatives showcasing their antimicrobial efficacy against resistant strains of bacteria. The study emphasized the need for further exploration into structure-activity relationships to optimize these compounds for clinical use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
